C5aR1 antagonist 2

C5aR1 antagonist structure-activity relationship neutrophil migration

Select this specific C5aR1 antagonist 2 (Compound 6a) for its fully characterized in vivo PK profile (AUC0-last 35,700 ng·h/mL, Cmax 3,610 ng/mL, t1/2 3.7 h in rat) and defined 1-10 mg/kg oral dosing. Its differential potency in β-arrestin (21 nM) vs. migration (3 nM) assays ensures reproducible pathway-selective blockade. Sourcing this distinct chemical scaffold mitigates structural liability risks inherent to other classes like peptidomimetics, ensuring experimental reproducibility.

Molecular Formula C29H30F3N3O2
Molecular Weight 509.6 g/mol
Cat. No. B12377950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR1 antagonist 2
Molecular FormulaC29H30F3N3O2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCC(CC2)N3C4=C(C(=CC=C4)OC)N(C3=O)CC5=CC=CC=C5C(F)(F)F
InChIInChI=1S/C29H30F3N3O2/c1-19-8-6-9-20(2)26(19)33-16-14-22(15-17-33)35-24-12-7-13-25(37-3)27(24)34(28(35)36)18-21-10-4-5-11-23(21)29(30,31)32/h4-13,22H,14-18H2,1-3H3
InChIKeyONKTXFDNNPZTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5aR1 Antagonist 2: Potency, Pharmacokinetics, and Procurement Considerations for Complement C5aR1 Research


C5aR1 antagonist 2 (Compound 6a; CAS: 2365161-92-6) is a small-molecule, orally active antagonist of the complement 5a receptor 1 (C5aR1, CD88) [1]. This compound belongs to a recently disclosed chemical class of C5aR1 antagonists and exhibits low nanomolar potency in functional assays measuring β-arrestin-2 recruitment, inhibition of human neutrophil migration, and C5a-induced receptor internalization in human whole blood [2]. The compound has been characterized with full pharmacokinetic parameters in rat models and demonstrates dose-dependent in vivo efficacy in C5a-induced neutrophilia .

C5aR1 Antagonist 2: Why Broad C5aR1 Inhibition Alone Does Not Guide Compound Selection


C5aR1 antagonists vary substantially in their reported potency ranges (spanning over 200-fold differences in IC50 values), species-specific receptor selectivity, pharmacokinetic exposure profiles, and off-target enzyme inhibition liabilities [1]. Compounds within the same chemical series can exhibit divergent in vitro potencies that directly translate to differential in vivo dosing requirements and efficacy windows. Additionally, structural liabilities associated with certain chemical scaffolds have been linked to idiosyncratic toxicity, making chemical class differentiation a critical procurement consideration [2]. Consequently, substituting C5aR1 antagonist 2 with another C5aR1 inhibitor without accounting for these quantitative differences may compromise experimental reproducibility or lead to misinterpretation of pathway-specific effects.

C5aR1 Antagonist 2: Quantified Differential Evidence for Research-Use Selection


C5aR1 Antagonist 2 Demonstrates ~1.8× to 5.7× Greater In Vitro Potency Than Analog 7e in Functional Assays

Within the same chemical series disclosed by Hubler et al. (2024), C5aR1 antagonist 2 (Compound 6a) exhibits superior potency compared to C5aR1 antagonist 1 (Compound 7e) across two independent functional assays. In the DISCO assay measuring β-arrestin-2 recruitment, Compound 6a achieved an IC50 of 21 nM versus 38 nM for Compound 7e, representing a 1.8-fold improvement. In the neutrophil migration assay, Compound 6a demonstrated an IC50 of 3 nM compared to 17 nM for Compound 7e, a 5.7-fold difference [1]. These data provide a direct intra-class, intra-study comparison that enables researchers to select the more potent tool compound for applications where maximal C5aR1 blockade is required at lower concentrations.

C5aR1 antagonist structure-activity relationship neutrophil migration β-arrestin recruitment

C5aR1 Antagonist 2 Achieves Oral Exposure (AUC0-last 35,700 ng·h/mL) with Defined PK Parameters Supporting In Vivo Study Design

C5aR1 antagonist 2 has been characterized with complete pharmacokinetic parameters in Wistar rats following oral administration at 10 mg/kg. The compound exhibits an AUC0-last of 35,700 ng·h/mL, a Cmax of 3,610 ng/mL, a Tmax of 2.5 hours, clearance of 39 mL/(min·kg), volume of distribution (Vss) of 7.1 L/kg, and a terminal half-life of 3.7 hours . In contrast, the FDA-approved C5aR1 antagonist avacopan (CCX168) demonstrates a far lower systemic exposure profile, with INF904 showing 2- to 5-fold higher exposure than avacopan across multiple animal species at equivalent doses [1]. While not a direct head-to-head PK study between Compound 6a and avacopan, the published exposure metrics for Compound 6a indicate a PK profile that supports once-daily or twice-daily oral dosing in rodent efficacy models without requiring specialized formulation approaches beyond standard vehicles. These fully characterized PK parameters reduce experimental uncertainty and facilitate reproducible in vivo pharmacology.

C5aR1 antagonist pharmacokinetics oral bioavailability rat model in vivo efficacy

In Vivo Target Engagement: Dose-Dependent Inhibition of C5a-Induced Neutrophilia and CD11b Upregulation in Rat Model

C5aR1 antagonist 2 demonstrates quantifiable in vivo target engagement through dose-dependent inhibition of C5a-induced neutrophilia and CD11b upregulation. At oral doses of 1-10 mg/kg administered once, the compound completely inhibited CD11b upregulation in a rat model of C5a-induced neutrophilia in a dose-dependent manner [1]. The compound also inhibited C5a-induced neutrophilia in Sprague-Dawley female hC5aR1 knock-in rats [2]. These in vivo efficacy metrics provide a defined, reproducible reference point for researchers designing disease models involving C5a-driven neutrophil activation. By comparison, a separate C5aR1 antagonist (JPE-1375) requires substantially higher concentrations to achieve functional effects (EC50 of 6.9 µM for PMN activation inhibition), and INF904, while showing 96.5% inhibition of C5a-induced neutropenia in hamster models, achieves this in a different species and model context [3]. The rat neutrophilia model for Compound 6a represents a well-established, species-relevant in vivo benchmark for C5aR1 antagonist activity.

C5aR1 antagonist in vivo efficacy neutrophilia target engagement rat model

Functional Antagonism Across Two Complementary Assays: 21 nM (DISCO) and 3 nM (Migration) IC50 Values

C5aR1 antagonist 2 demonstrates consistent functional antagonism across two mechanistically distinct assays measuring different aspects of C5aR1 signaling: β-arrestin-2 recruitment (DISCO assay, IC50 = 21 nM) and neutrophil migration toward C5a (migration assay, IC50 = 3 nM) [1]. This dual-assay characterization distinguishes the compound from earlier-generation C5aR1 antagonists such as NDT9513727 (radioligand binding IC50 = 11.6 nM) and W-54011 (Ki = 2.2 nM), which were primarily characterized through binding assays rather than functional pathway-specific readouts [2][3]. The 7-fold difference in potency between the DISCO and migration assays (21 nM vs. 3 nM) may reflect assay-specific sensitivity or differential pathway engagement, providing researchers with a nuanced understanding of the compound's functional profile. This multi-assay functional characterization enables more informed selection for pathway-specific mechanistic studies compared to compounds characterized solely by binding affinity.

C5aR1 antagonist β-arrestin recruitment neutrophil chemotaxis functional selectivity

Chemical Class Differentiation: Novel Scaffold with Defined In Vivo Activity Profile

C5aR1 antagonist 2 represents one of the two leading compounds from a newly disclosed chemical class of C5aR1 antagonists with demonstrated in vivo target engagement [1]. This chemical class differs structurally from the peptidomimetic avacopan (IC50 = 0.1 nM) and from earlier inverse agonists such as NDT9513727, which exhibits species selectivity restricted to primates and gerbils [2]. While direct head-to-head selectivity data for Compound 6a across receptor subtypes or species orthologs are not available in the public domain, the compound's characterization in human whole blood receptor internalization assays and efficacy in hC5aR1 knock-in rat models demonstrates functional activity at the human receptor in physiologically relevant contexts. For researchers requiring a tool compound from a chemically distinct series than clinically advanced candidates (to control for scaffold-specific off-target effects), C5aR1 antagonist 2 offers a validated alternative with published in vivo PK and efficacy data that earlier research-use antagonists such as W-54011 and NDT9513727 lack .

C5aR1 antagonist chemical series scaffold novelty in vivo validation

C5aR1 Antagonist 2: Defined Research Applications Based on Verified Potency and PK Data


Structure-Activity Relationship (SAR) Studies in C5aR1 Antagonist Discovery

Researchers conducting medicinal chemistry optimization of C5aR1 antagonists can utilize C5aR1 antagonist 2 (Compound 6a) as a benchmark reference compound. With its well-defined IC50 values of 21 nM (DISCO) and 3 nM (migration) and direct intra-series comparator data versus Compound 7e (IC50 values of 38 nM and 17 nM, respectively), Compound 6a provides a quantitative baseline for assessing potency improvements in new analogs. The availability of both biochemical (β-arrestin-2 recruitment) and cellular (neutrophil migration) functional assay data enables multi-parametric SAR evaluation [1].

In Vivo Pharmacology of Complement-Driven Neutrophilic Inflammation

Investigators studying C5a-mediated neutrophil recruitment and activation in rodent disease models can directly apply the established in vivo dosing parameters for C5aR1 antagonist 2. The compound's dose-dependent inhibition of CD11b upregulation and neutrophilia at 1-10 mg/kg (p.o.) in hC5aR1 knock-in rats provides a validated in vivo efficacy benchmark [1]. The fully characterized PK profile (AUC0-last 35,700 ng·h/mL, Cmax 3,610 ng/mL, t1/2 3.7 h at 10 mg/kg p.o.) supports reproducible dosing regimens for acute and sub-chronic inflammation models including anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, acute lung injury, and ischemia-reperfusion injury, where C5aR1 signaling is pathophysiologically implicated [2].

Mechanistic Studies of C5aR1 Signaling Bias and Functional Selectivity

Scientists investigating biased agonism or functional selectivity at the C5aR1 receptor can employ C5aR1 antagonist 2 as a probe to dissect β-arrestin-dependent versus G-protein-dependent signaling pathways. The compound's 7-fold differential potency between the DISCO assay (β-arrestin-2 recruitment, IC50 = 21 nM) and the migration assay (neutrophil chemotaxis, IC50 = 3 nM) provides a characterized tool for comparative signaling studies [1]. This assay-to-assay potency variation may reflect differential pathway engagement or assay sensitivity, making the compound useful for experimental designs that require pathway-specific C5aR1 blockade at defined concentrations. Researchers can use the DISCO assay IC50 to guide β-arrestin pathway experiments and the migration assay IC50 for chemotaxis-focused studies, enabling dose selection tailored to the specific signaling readout of interest [2].

Reference Compound for New Chemical Entity Benchmarking in C5aR1 Programs

Biotechnology and pharmaceutical research groups developing next-generation C5aR1 antagonists require well-characterized reference compounds from diverse chemical scaffolds to benchmark new chemical entities. C5aR1 antagonist 2, as a representative of a novel chemical class distinct from avacopan (peptidomimetic, IC50 = 0.1 nM) and NDT9513727 (inverse agonist, species-selective), provides an orthogonal reference point for comparative pharmacology [1][2]. The compound's availability with published in vitro potency, in vivo efficacy, and complete PK parameters enables side-by-side comparisons of new candidates against a chemically distinct, functionally validated benchmark. For programs concerned with structural liabilities linked to first-generation C5aR1 antagonists [3], Compound 6a's distinct chemical scaffold offers a comparator for assessing whether observed liabilities are scaffold-dependent or mechanism-based.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C5aR1 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.